2,3-Dibromo-2-methylbutanoic acid
Overview
Description
2,3-Dibromo-2-methylbutanoic acid is an organic compound with the molecular formula C5H8Br2O2. It is a halogenated carboxylic acid, characterized by the presence of two bromine atoms and a methyl group attached to a butanoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dibromo-2-methylbutanoic acid can be synthesized through the bromination of 2-methylbutanoic acid. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN). The reaction proceeds via a free radical mechanism, where the bromine atoms are added to the 2 and 3 positions of the 2-methylbutanoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, concentration of reactants, and reaction time, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-2-methylbutanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-) groups.
Reduction Reactions: The compound can be reduced to 2-methylbutanoic acid by using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH), ammonia (NH3), or thiols in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Elimination: Strong bases like potassium tert-butoxide (t-BuOK) in aprotic solvents.
Major Products
Substitution: Products include 2-hydroxy-2-methylbutanoic acid, 2-amino-2-methylbutanoic acid, and 2-mercapto-2-methylbutanoic acid.
Reduction: The major product is 2-methylbutanoic acid.
Elimination: The major product is 2-methyl-2-butene.
Scientific Research Applications
2,3-Dibromo-2-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-2-methylbutanoic acid involves its reactivity due to the presence of bromine atoms. These atoms can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The carboxylic acid group can also engage in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dibromo-2-methylpropionic acid
- 2,3-Dibromo-4,4-bis(2,5-dimethoxyphenyl)-2-butenoic acid
- 2,3-Dibromo-2’-ethoxysuccinanilic acid
Uniqueness
2,3-Dibromo-2-methylbutanoic acid is unique due to its specific substitution pattern and the presence of both bromine atoms and a methyl group on the butanoic acid backbone. This structural arrangement imparts distinct reactivity and properties compared to other similar compounds, making it valuable in various chemical and industrial applications.
Properties
IUPAC Name |
2,3-dibromo-2-methylbutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2O2/c1-3(6)5(2,7)4(8)9/h3H,1-2H3,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYSKCWQDVVVKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C(=O)O)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201034177 | |
Record name | 2,3-Dibromo-2-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201034177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91114-65-7 | |
Record name | 2,3-Dibromo-2-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201034177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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